3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine, fluorine, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 6-bromo-2,3-difluorophenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like diisopropylethylamine (DIEA) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the electronic properties of the compound, making it reactive towards various biological and chemical pathways. The ketone group can participate in nucleophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-difluorophenylboronic acid: This compound shares the bromine and fluorine substituents but has a boronic acid group instead of a ketone.
6-Bromo-2,3-difluorophenylmethanol: Similar in structure but contains a hydroxyl group instead of a ketone.
Uniqueness
3-(6-Bromo-2,3-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and fluorine atoms along with a ketone group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H5BrF2O3 |
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Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-(6-bromo-2,3-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrF2O3/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
KZRKCVMKLVYKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(=O)C(=O)O)Br |
Origin of Product |
United States |
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